2,3,4,5,6-Pentakis(oxidanyl)hexanal

Overview

Description

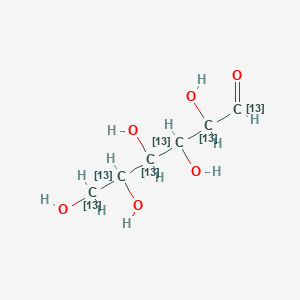

2,3,4,5,6-Pentakis(oxidanyl)hexanal is the systematic IUPAC name for the open-chain form of D-glucose, a fundamental aldohexose in biochemistry. Its structure features a six-carbon backbone with five hydroxyl (-OH) groups and an aldehyde (-CHO) group at the first position (C1). The compound is a reducing sugar and exists in equilibrium with its cyclic hemiacetal forms (α- and β-D-glucopyranose) in aqueous solutions . D-glucose is pivotal in cellular metabolism, serving as a primary energy source, and is widely used in pharmaceuticals, food industries, and biochemical research.

Preparation Methods

Protection-Deprotection Strategies for Hydroxyl Groups

Trimethylsilyl (TMS) Ether Protection

A cornerstone of modern carbohydrate chemistry involves the use of trimethylsilyl (TMS) groups to protect hydroxyl moieties. The TMS-derivative 2,3,4,5,6-Pentakis(trimethylsilyloxy)hexanal (C₂₁H₅₂O₆Si₅, MW 541.10 g/mol ) serves as a critical intermediate.

Synthesis Protocol:

-

Silylation Reaction: React 2,3,4,5,6-pentahydroxyhexanal with hexamethyldisilazane (HMDS) in anhydrous pyridine at 60°C for 12 hours .

-

Workup: Quench the reaction with ice-cold water, extract with dichloromethane, and purify via silica gel chromatography.

Key Data:

This method ensures complete protection of all hydroxyl groups, as confirmed by the absence of free −OH signals in NMR spectra .

Deprotection to Regenerate Free Hydroxyl Groups

Regeneration of the pentahydroxy structure requires careful deprotection:

-

Acidic Hydrolysis: Treat the TMS-protected derivative with 0.1 M HCl in methanol at 25°C for 2 hours .

-

Neutralization: Adjust pH to 7.0 using aqueous NaOH, followed by lyophilization to isolate the product.

Challenges:

-

Partial oxidation of the aldehyde group may occur under acidic conditions, necessitating inert atmosphere protocols .

-

Yield losses (~15–20%) are attributed to incomplete deprotection or side reactions .

Direct Synthesis from Reducing Sugar Precursors

Controlled Oxidation of D-Glucose Derivatives

D-Glucose, a structurally analogous hexose, serves as a viable precursor. Selective oxidation of the anomeric carbon while retaining hydroxyl groups is achieved using TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)-mediated oxidation:

Procedure:

-

Dissolve D-glucose (10 mmol) in acetonitrile/water (4:1).

-

Add TEMPO (0.1 mmol) and NaOCl (12 mmol) at 0°C.

-

Stir for 6 hours, neutralize with NaHSO₃, and purify via ion-exchange chromatography .

Outcome:

Enzymatic Approaches

Galactose oxidase (EC 1.1.3.9) offers a stereospecific route:

-

Incubate D-galactose (10 mM) with galactose oxidase (5 U/mL) in phosphate buffer (pH 7.0) at 30°C .

-

Monitor reaction progress via HPLC until >90% conversion.

Advantages:

Solubility and Stability Considerations During Synthesis

The compound’s limited solubility in polar solvents (e.g., 5.55 mg/mL in water at 25°C ) necessitates optimized solvent systems:

Recommended Solvents:

Stabilizing the aldehyde group during synthesis requires inert atmospheres (N₂ or Ar) and antioxidants like BHT (0.01% w/v) .

Industrial-Scale Production Challenges

Cost-Benefit Analysis of TMS Protection

While TMS groups enhance reaction control, their use introduces scalability issues:

Alternative Protecting Groups

Benzyl (Bn) and acetyl (Ac) groups offer lower-cost alternatives but require harsher deprotection conditions (e.g., hydrogenolysis for Bn groups), risking aldehyde oxidation .

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR):

2. High-Performance Liquid Chromatography (HPLC):

Chemical Reactions Analysis

2,3,4,5,6-Pentakis(oxidanyl)hexanal undergoes various chemical reactions typical of glucose. These include:

Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions are gluconic acid, glucaric acid, and sorbitol.

Scientific Research Applications

Analytical Chemistry

2,3,4,5,6-Pentakis(oxidanyl)hexanal serves as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its labeled carbon atoms allow for precise quantification of glucose levels in various samples. This is particularly useful in studies involving metabolic pathways where accurate measurement of glucose concentration is critical.

Metabolic Studies

In biological research, this compound is utilized to trace glucose metabolism pathways. Researchers can track how glucose is utilized and transformed within biological systems by using the carbon-13 label. This application is crucial for understanding diseases related to glucose metabolism such as diabetes and metabolic syndrome .

Medical Research

The compound plays a significant role in medical research focused on diabetes and other metabolic disorders. It helps in studying insulin sensitivity and the dynamics of glucose uptake and utilization in tissues. By understanding these mechanisms better through the use of this compound, researchers can develop targeted therapies for managing diabetes .

Industrial Applications

In industry, this compound is used to produce labeled glucose for various applications including food science and pharmaceuticals. It aids in the development of nutritional supplements and energy drinks where precise carbohydrate labeling is necessary for efficacy studies .

Metabolic Pathway Tracing

A study published in a peer-reviewed journal demonstrated how researchers used this compound to trace the metabolic pathways of glucose in human subjects. By analyzing breath samples post-ingestion of the labeled glucose, they were able to determine various metabolic rates and pathways involved in glucose utilization.

Diabetes Research

Another significant application was observed in a clinical trial where this compound was used to assess the effects of a new drug on glucose metabolism in diabetic patients. The results indicated that the drug improved insulin sensitivity significantly when measured against the baseline levels established using the labeled glucose .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves its role as a tracer in metabolic studies. The labeled carbon atoms allow researchers to track the metabolic pathways of glucose in biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Derivatives: Trimethylsilyl (TMS) Ethers

Derivatives such as 2,3,4,5,6-Pentakis-O-(trimethylsilyl)hexanal (TMS-glucose) and its isomers (e.g., galactose analogs) are used in gas chromatography-mass spectrometry (GC×GC-TOFMS) for metabolomic studies. These derivatives enhance volatility and thermal stability, enabling precise detection of sugars in complex matrices.

Oxidized Derivatives: Gluconic and Mannonic Acids

Oxidation of the aldehyde group yields carboxylic acid derivatives like calcium gluconate (2,3,4,5,6-pentakis(oxidanyl)hexanoate) and D-mannonic acid. These compounds retain hydroxyl groups but exhibit distinct chemical behaviors:

- Calcium gluconate: Used intravenously to treat hypocalcemia and as a stabilizer in food products .

| Property | D-Glucose | Calcium Gluconate |

|---|---|---|

| Functional Groups | -CHO, 5 -OH | -COO⁻Ca²⁺, 5 -OH |

| Bioactivity | Energy metabolism | Calcium supplementation, anticoagulant |

| Key Reference |

Simpler Aldehydes: Hexanal

Hexanal (C₆H₁₂O) is a six-carbon aldehyde lacking hydroxyl groups. Despite structural simplicity, it shares reactivity with the aldehyde group of D-glucose. Hexanal is a volatile organic compound (VOC) implicated in food aroma (e.g., green tea), with sensory thresholds between 4.5–50 μg/L .

Polyhydroxy Compounds: Phytic Acid

Phytic acid (inositol hexaphosphate) is a cyclohexanehexol with six phosphate groups. Though structurally distinct, it shares the characteristic of multiple hydroxyl groups, which confer antioxidant and metal-chelating properties. Phytic acid is used in food preservation and nanotechnology .

| Property | D-Glucose | Phytic Acid |

|---|---|---|

| Functional Groups | -CHO, 5 -OH | 6 phosphate esters, 6 -OH |

| Applications | Energy storage, sweetener | Antioxidant, mineral absorption inhibitor |

| Key Reference |

Aromatic Derivatives: Carbazole and Pyridine Analogs

Compounds like 2,3,4,5,6-penta-(9H-carbazol-9-yl)benzonitrile (5CzBN) and inositol nicotinate ([2,3,4,5,6-Pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate) feature aromatic substituents.

Biological Activity

2,3,4,5,6-Pentakis(oxidanyl)hexanal, commonly known as D-glucose or dextrose, is a simple sugar that plays a crucial role in various biological processes. Its structure consists of a six-carbon chain with five hydroxyl groups and an aldehyde group at one end. This compound is not only a primary energy source for living organisms but also exhibits diverse biological activities that are significant in medical and biochemical research.

- Molecular Formula: C₆H₁₂O₆

- Molar Mass: 180.18 g/mol

- CAS Number: 58367-01-4

- Solubility: Highly soluble in water

Biological Significance

D-glucose is vital for cellular respiration and metabolism. It is the primary substrate for glycolysis, the metabolic pathway that converts glucose into pyruvate, yielding energy in the form of ATP. Beyond energy production, glucose serves as a precursor for various biomolecules and plays roles in cellular signaling and homeostasis.

D-glucose interacts with various biological targets:

- Insulin Regulation: Glucose stimulates insulin secretion from the pancreas, which facilitates glucose uptake by tissues.

- Glycogen Synthesis: In liver and muscle cells, glucose is converted to glycogen for storage.

- Cell Signaling: It participates in signaling pathways that regulate metabolism and cellular functions through its derivatives.

1. Antioxidant Activity

D-glucose has been shown to exhibit antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as diabetes and cardiovascular disorders.

2. Neuroprotective Effects

Research indicates that glucose may have neuroprotective effects by supporting neuronal survival and function. It aids in maintaining energy homeostasis in the brain, which is crucial for cognitive functions.

3. Immunomodulatory Effects

Glucose influences immune responses by modulating the activity of immune cells. It has been observed to enhance the function of macrophages and T-cells, thereby playing a role in the body’s defense mechanisms.

Case Studies

Study 1: Glucose and Diabetes Management

A clinical study investigated the effects of glucose monitoring on diabetes management. Patients who maintained tighter control over their blood glucose levels showed improved outcomes in terms of HbA1c levels and reduced complications related to diabetes .

Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that D-glucose could protect neurons from apoptosis induced by oxidative stress. The presence of glucose enhanced ATP production and reduced markers of cell death .

Study 3: Immune Response Modulation

A study explored how varying glucose concentrations affected T-cell activation. Results indicated that higher glucose levels enhanced T-cell proliferation and cytokine production, suggesting a role for glucose in immune responses .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2,3,4,5,6-Pentakis(oxidanyl)hexanal, and how can they be addressed methodologically?

Synthesis often requires precise control over hydroxyl group regioselectivity. A validated approach involves using protective groups (e.g., trimethylsilyl) to prevent undesired side reactions during oxidation steps. For example, describes the use of trimethylsilyl protection in glucose derivatives to achieve regioselective functionalization. Post-synthesis, purification via silica gel chromatography with non-polar solvents (e.g., n-hexane) is critical, as demonstrated in benzene derivative synthesis (e.g., diphenyl ether reflux under inert atmosphere ).

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR can resolve stereochemistry and hydroxyl group positions. For instance, reports ¹H NMR (400 MHz, CDCl₃) for structurally similar compounds, with δ = 6.95 ppm for aromatic protons and shifts at 2.39–1.12 ppm for alkyl chains.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight. highlights HRMS (ESI) with [M+Na]+ ion analysis for polyphosphorylated cyclohexyl derivatives.

- X-ray crystallography : Though not directly cited, analogous compounds like phytic acid ( ) use crystallography to confirm cyclohexane ring conformations.

Q. How does the stereochemistry of this compound influence its reactivity?

The axial/equatorial arrangement of hydroxyl groups affects hydrogen bonding and oxidation susceptibility. For example, notes that D-Mannonic acid’s (2S,3S,4R,5R) configuration alters its lactone formation kinetics compared to glucose derivatives. Computational modeling (e.g., DFT) is recommended to predict steric and electronic effects .

Advanced Research Questions

Q. How can conflicting spectroscopic data from different studies on this compound be resolved?

Contradictions often arise from solvent effects or impurities. For example, shows that trimethylsilyl derivatives of glucose produce distinct NMR shifts compared to unprotected forms. Standardized protocols (e.g., deuterated solvent purity, internal reference calibration) and cross-validation with multiple techniques (e.g., IR for hydroxyl stretching) are critical. Collaborative data-sharing platforms (e.g., RCSB PDB for ligand summaries, as in ) can mitigate discrepancies .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

Hydroxyl-rich compounds are prone to oxidation and hydrolysis. Stabilization methods include:

- pH control : Buffering near neutral pH (6–8) to reduce auto-oxidation.

- Lyophilization : recommends freeze-drying glucose derivatives for long-term storage.

- Chelating agents : Addition of EDTA to sequester metal ions that catalyze degradation .

Q. What role does this compound play in advanced material science applications, such as organic electronics?

While direct evidence is limited, structurally similar TADF molecules (e.g., 5TCzBN in ) demonstrate high kRISC values (6.1 × 10⁵ s⁻¹) for efficient triplet up-conversion in OLEDs. The hydroxyl groups in this compound could be functionalized with electron-donating/withdrawing groups to tune emissive properties. Computational screening (e.g., TD-DFT) is advised to predict optoelectronic behavior .

Q. How can synthetic routes be scaled while maintaining enantiomeric purity?

Asymmetric catalysis (e.g., chiral ligands in Sonogashira coupling, ) or enzymatic resolution (e.g., lipase-mediated esterification) are viable. describes a 65% yield for phosphorylated cyclohexyl derivatives using tetrazole catalysts, emphasizing the need for inert atmospheres (Ar) and controlled reagent stoichiometry .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Protective Group | Trimethylsilyl (TMS) | |

| Purification Solvent | n-Hexane/ethyl acetate | |

| Catalyst | Tetrazole | |

| Reaction Atmosphere | Argon |

Table 2. Spectroscopic Signatures

| Technique | Key Observation | Example Shift/Value |

|---|---|---|

| ¹H NMR (CDCl₃) | Alkyl chain protons | δ = 1.12–2.39 ppm |

| HRMS (ESI) | [M+Na]+ ion | m/z = 1451.2007 |

| IR | O-H stretching | ~3200–3500 cm⁻¹ |

Properties

CAS No. |

110187-42-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

186.11 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

GZCGUPFRVQAUEE-WHJUMZNSSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Isomeric SMILES |

[13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.